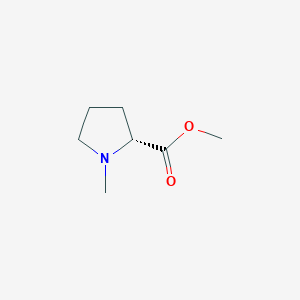

(R)-Methyl 1-methylpyrrolidine-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate involves several efficient and practical methods. Zhao et al. (2006) described a high-yielding synthesis approach starting from readily available materials, achieving over 99% optical purity and 83% overall yield in just four steps (Zhao et al., 2006). Hao (2007) synthesized (R)-2-Methylpyrrolidine via Wittig-Horner reaction and catalytic hydrogenation, achieving a 63% overall yield (Hao, 2007).

Molecular Structure Analysis

The molecular structure of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and its derivatives has been studied through various analytical techniques. Gupta et al. (1995) determined the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, highlighting the compound's monoclinic space group and detailed molecular arrangement (Gupta et al., 1995).

Chemical Reactions and Properties

Copper-catalyzed N-arylation of amides using (S)-N-Methylpyrrolidine-2-carboxylate as the ligand has been explored, demonstrating its efficiency in synthesizing a variety of N-arylamides under mild conditions (Wang et al., 2010). Furthermore, the compound's role in the synthesis of chiral platinum(II) complexes and its application in cytotoxicity studies against ovarian cancer lines have been documented, highlighting its versatility in medicinal chemistry (Diakos et al., 2009).

Physical Properties Analysis

The physical properties of (R)-Methyl 1-methylpyrrolidine-2-carboxylate derivatives have been studied extensively. For example, the crystal structure, vibrational, optical, and dielectric properties of specific derivatives have been reported, providing insight into the compound's interactions and behaviors in various conditions (Tahar et al., 2013).

Scientific Research Applications

Dielectrically Controlled Enantiomeric Resolution

The research by Sakurai et al. (2006) explored the molecular mechanism of dielectrically controlled resolution (DCR) in (R)- and (S)-2-Methylpyrrolidine by (R,R)-Tartaric Acid. It revealed that (R)-Methyl 1-methylpyrrolidine-2-carboxylate and its enantiomers could be preferentially resolved from specific mixed solvents. The study provided insights into the molecular interactions and crystal structures influencing the resolution process, highlighting its potential application in chiral space recognition and enantiomeric separation processes in scientific research (Sakurai et al., 2006).

Applications in Synthetic Chemistry

The work by Zhao et al. (2006) and Hao (2007) provided methods for the efficient and practical synthesis of (R)-2-methylpyrrolidine, which is closely related to (R)-Methyl 1-methylpyrrolidine-2-carboxylate. These methods involved scalable procedures and yielded high optical purity, indicating the compound's importance in synthetic chemistry and potential applications in the preparation of other complex molecules (Zhao et al., 2006); (Hao, 2007).

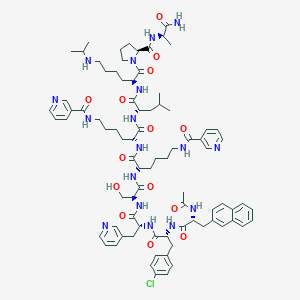

Organocatalysis and Medicinal Chemistry

Ruiz-Olalla et al. (2015) demonstrated that densely substituted L-Proline esters, including homochiral methyl 4-aminopyrrolidine-2-carboxylates, can act as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This underscores the compound's role in facilitating chemical reactions with precise enantioselectivity, a critical aspect in the development of pharmaceuticals and fine chemicals (Ruiz-Olalla et al., 2015).

Wang et al. (2010) discovered that (S)-N-methylpyrrolidine-2-carboxylate serves as an efficient ligand in the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. This implies its potential utility in facilitating complex organic synthesis processes, contributing to advancements in medicinal chemistry and material sciences (Wang et al., 2010).

Safety and Hazards

This compound has a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H227 (Combustible liquid) . The precautionary statements include P501 (Dispose of contents/container to…), P210 (Keep away from heat/sparks/open flames/hot surfaces), P264 (Wash hands thoroughly after handling), and others .

properties

IUPAC Name |

methyl (2R)-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUFOSSZLFNPQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 1-methylpyrrolidine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)